

What is Sudan III-d6

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Compound of Interest

Compound Name: Sudan III-d6

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An In-Depth Technical Guide to Sudan III-d6

This guide provides a comprehensive overview of **Sudan III-d6**, a deuterated analog of the fat-soluble dye Sudan III. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its chemical properties, primary applications, synthesis, and relevant experimental protocols.

Introduction

Sudan III-d6 is the deuterium-labeled form of Sudan III, a lipophilic bisazo dye.^[1] Its chemical structure is analogous to the parent compound, with six hydrogen atoms replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods.^[1] While the non-deuterated Sudan III is known for its use as a biological stain for lipids and as a colorant for various nonpolar substances like oils and waxes, **Sudan III-d6** is primarily utilized in quantitative analysis to ensure accuracy and precision.^{[1][2]} It is particularly crucial for the detection and quantification of banned Sudan dyes in food products, helping to correct for matrix effects and sample loss during analysis.^[1]

Chemical and Physical Properties

The fundamental properties of **Sudan III-d6** are summarized below, with data for its non-deuterated counterpart provided for comparison.

Property	Sudan III-d6	Sudan III (Non-deuterated)
Molecular Formula	C ₂₂ H ₁₀ D ₆ N ₄ O[3][4]	C ₂₂ H ₁₆ N ₄ O[1][5]
Molecular Weight	358.43 g/mol [3][4]	~352.40 g/mol [1][6]
CAS Number	1014689-17-8[7]	85-86-9[7]
Appearance	Reddish-brown crystals or powder[7][8]	Reddish-brown crystals[2][8]
Alternate Names	Sudan Red III-d6, 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6[3][9]	Solvent Red 23, C.I. 26100[1]
Solubility	Soluble in chloroform, toluene; slightly soluble in ethanol; insoluble in water[5][10]	Soluble in chloroform, fats, oils; insoluble in water[5][10]
Max. Absorption (λmax)	Not specified	507-510 nm[2][5]

Core Applications in Research

The primary application of **Sudan III-d6** is as an internal standard in quantitative analytical methods, leveraging its chemical similarity to the analyte and its distinct mass.

Internal Standard for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the leading technique for detecting and quantifying Sudan dyes in various matrices, especially food products where they are illegal additives.[1] Due to the complexity of these matrices, significant signal suppression or enhancement (matrix effects) can occur, leading to inaccurate results.

Sudan III-d6 is added to samples at a known concentration at the beginning of the extraction process.[1] Since it behaves almost identically to the non-labeled Sudan III throughout sample preparation and chromatographic separation, any loss of analyte is mirrored by a proportional loss of the internal standard.[1] In the mass spectrometer, **Sudan III-d6** is easily distinguished from Sudan III by its higher mass. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out variations from matrix effects,

sample loss, and instrument response fluctuations.[1] This ratiometric approach is fundamental for validating analytical methods and ensuring regulatory compliance.[1]

Biological Staining

While **Sudan III-d6** is not typically used for staining due to its cost and primary role in analytics, its parent compound, Sudan III, is a well-established lysochrome (fat-soluble dye) for the histological visualization of lipids.[8][11] It is used to stain triglycerides in frozen tissue sections and can also stain some protein-bound lipids.[5][8] The dye physically dissolves in the lipid droplets, imparting a characteristic orange-red color.[8]

Experimental Protocols

Protocol: Quantification of Sudan Dyes in Food Samples via LC-MS/MS

This protocol outlines a general procedure for using **Sudan III-d6** as an internal standard for the analysis of Sudan III in a food matrix.

1. Sample Preparation and Extraction:

- Homogenize a known weight of the food sample (e.g., chili powder, tomato sauce).
- Spike the sample with a precise volume of a standard solution of **Sudan III-d6**.
- Extract the analytes and the internal standard using an appropriate organic solvent (e.g., acetonitrile). This may involve vortexing, sonication, and centrifugation.
- The extraction may be followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

2. Chromatographic Separation:

- System: High-Performance Liquid Chromatography (HPLC).[1]
- Column: Reversed-phase C18 column.[1]

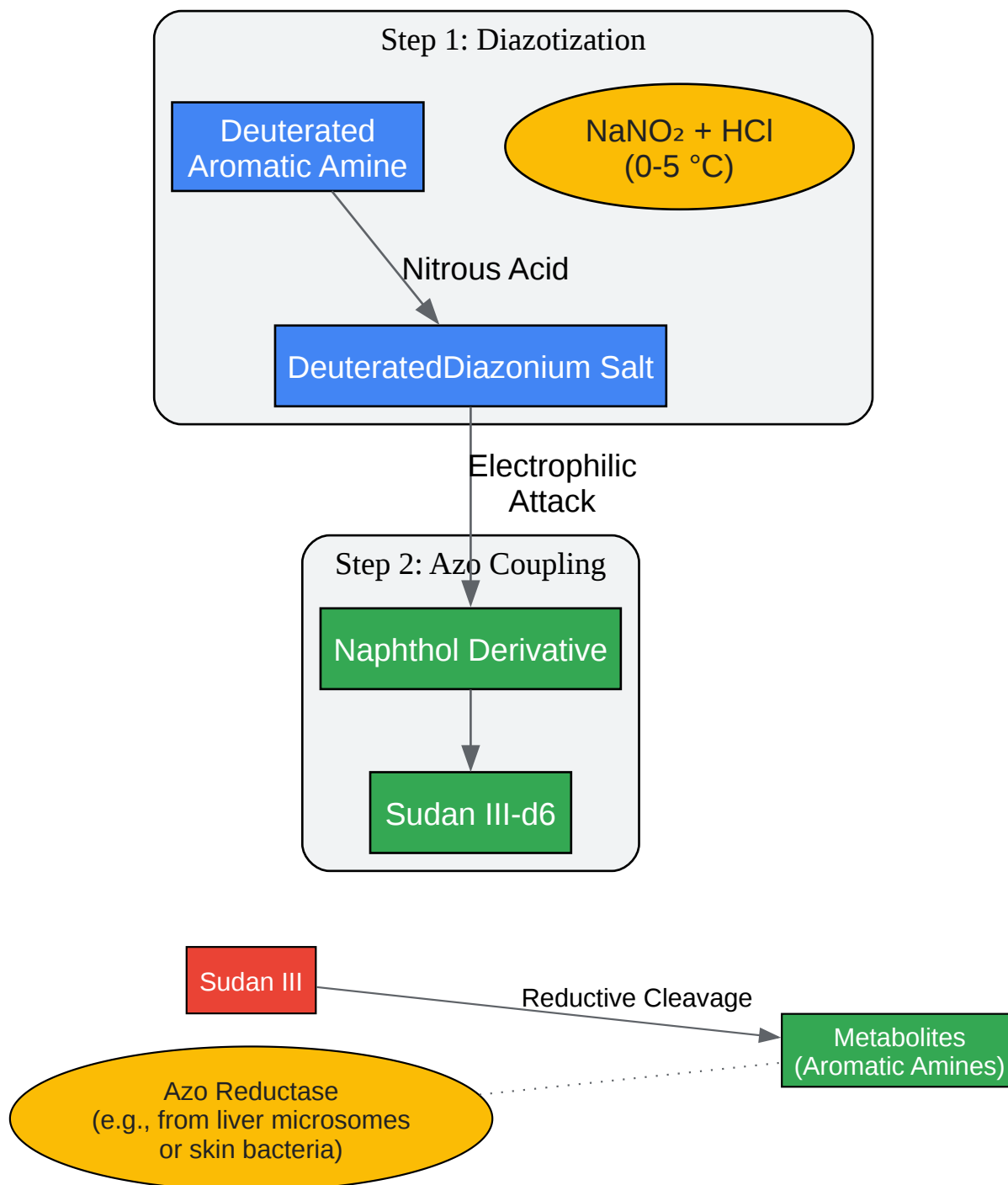
- Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a modifier like formic acid or ammonium acetate).^[1]
- Injection Volume: 10 µL.
- Flow Rate: 1.0 mL/min.

3. Mass Spectrometric Detection:

- System: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sudan III and **Sudan III-d6** are monitored.

4. Quantification:

- Prepare a series of calibration standards containing known concentrations of Sudan III and a constant concentration of **Sudan III-d6**.
- Construct a calibration curve by plotting the peak area ratio (Sudan III / **Sudan III-d6**) against the concentration of Sudan III.^[1]
- Calculate the concentration of Sudan III in the unknown samples by interpolating their peak area ratios from the calibration curve.



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